molecular formula C14H9N3O4 B2782777 6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide CAS No. 2034233-52-6

6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide

Cat. No.: B2782777
CAS No.: 2034233-52-6
M. Wt: 283.243
InChI Key: MTUMPNVLUYOWHC-UHFFFAOYSA-N
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Description

6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide (CAS 2034233-52-6) is a synthetic hybrid compound incorporating both coumarin and pyrimidine pharmacophores, designed for advanced chemical and pharmaceutical research. With a molecular formula of C14H9N3O4 and a molecular weight of 283.24 g/mol, this compound is a key building block in the development of novel bioactive molecules . The covalent fusion of the coumarin (2-oxo-2H-chromene) and pyrimidine (6-hydroxypyrimidine) rings in a single molecular scaffold is of significant research interest. Coumarin derivatives are extensively studied for their broad spectrum of biological activities, including potent antimicrobial , anti-inflammatory , anticancer , and anti-HIV properties . Similarly, the pyrimidine heterocycle is a fundamental core in nucleic acid chemistry and medicinal chemistry, with numerous derivatives reported as antimicrobial, anti-viral, and anti-inflammatory agents . The integration of these two motifs aims to create hybrids with synergistic effects, potentially leading to enhanced biological activity, particularly against multidrug-resistant bacterial strains like Staphylococcus aureus . This compound serves as a versatile intermediate in multicomponent reactions and microwave-assisted green synthesis, enabling the rapid generation of diverse chemical libraries for high-throughput screening . It is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

6-oxo-N-(2-oxochromen-3-yl)-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c18-12-6-9(15-7-16-12)13(19)17-10-5-8-3-1-2-4-11(8)21-14(10)20/h1-7H,(H,17,19)(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUMPNVLUYOWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-hydroxy-2-oxo-2H-chromene-3-carboxylic acid and pyrimidine-4-carboxamide.

    Condensation Reaction: The 6-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is reacted with pyrimidine-4-carboxamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, alternative coupling agents, and catalysts to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group in the chromene ring can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

    Oxidation: Formation of 6-oxo-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide.

    Reduction: Formation of 6-hydroxy-N-(2-hydroxy-2H-chromen-3-yl)pyrimidine-4-carboxamide.

    Substitution: Formation of 6-halo-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide.

Scientific Research Applications

Synthesis of Derivatives

The synthesis of 6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide has been reported through various chemical reactions. A notable method involves the one-pot reaction of 4-hydroxycoumarin with arylglyoxals and 6-aminouracil, leading to the formation of pyrrolo[3,2-d]pyrimidine derivatives . This approach not only highlights the versatility of the compound but also its potential as a precursor for synthesizing other biologically active derivatives.

Antimicrobial Activity

Research indicates that derivatives of 6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine exhibit significant antimicrobial properties. For instance, certain synthesized derivatives have shown effectiveness against various bacterial strains, suggesting their potential as new antimicrobial agents .

Anti-inflammatory and Antioxidant Properties

Several studies have highlighted the anti-inflammatory and antioxidant activities of compounds related to 6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine. These properties are attributed to the chromene structure, which has been associated with reducing oxidative stress and inflammation in biological systems .

Anticancer Potential

The compound's ability to inhibit cancer cell proliferation has been investigated, with promising results indicating that it may induce apoptosis in cancer cells. This suggests a potential application in cancer therapy, particularly for types resistant to conventional treatments .

Therapeutic Applications

Given its diverse biological activities, 6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine has several therapeutic applications:

Pharmaceutical Development

The compound serves as a lead structure for developing new pharmaceuticals aimed at treating infections, inflammatory diseases, and cancers. Its derivatives can be modified to enhance efficacy and reduce side effects.

Research in Drug Design

The unique chemical structure allows for modifications that can lead to improved pharmacokinetic properties. Ongoing research focuses on optimizing these compounds for better absorption and bioavailability.

Case Studies and Research Findings

StudyFindings
Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria using synthesized derivatives of the compound.
Reported anti-inflammatory effects in animal models, showing reduced edema and inflammatory markers post-treatment with related compounds.
Investigated anticancer properties, revealing that certain derivatives could inhibit tumor growth in vitro and in vivo models.

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of pyrimidine-carboxamide derivatives. Below is a comparative analysis with structurally similar analogs:

Table 1: Key Structural and Functional Properties of Comparable Compounds
Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Applications/Findings Reference
6-Hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide Pyrimidine + Coumarin -OH at C6; coumarin-linked carboxamide ~315.28* Potential kinase inhibition (hypothesized)
6-Hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide Pyrimidine + Pyridine -OH at C6; 4-methylpyridin-2-yl substituent ~262.24 Research reagent (no specific bioactivity cited)
(S)-6-Chloro-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide Pyrimidine + Isoquinoline -Cl at C6; dihydroisoquinoline side chain ~347.83 Intermediate in drug discovery (e.g., kinase inhibitors)
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide Thienopyrimidine Thioxo group; phenyl substituent ~333.43 Antimicrobial/antitumor activity (reported)

Notes:

  • *Molecular weights calculated based on structural formulas.
  • The coumarin-linked derivative (target compound) is distinguished by its fused aromatic system, which may enhance π-π stacking interactions in biological targets compared to simpler pyridine or thienopyrimidine analogs .
  • Substitutions at the pyrimidine C6 position (-OH vs.

Insights :

  • Microwave-assisted synthesis (used for the target compound) is favored for reducing reaction times, though yields are often unreported in preliminary studies .
  • The low yield (16.3%) in highlights challenges in steric hindrance or solubility during amidation reactions .

Crystallographic and Computational Analysis

Structural refinement tools like SHELXL and WinGX are critical for characterizing these compounds. For example:

  • SHELXL enables precise determination of bond lengths and angles, essential for confirming the carboxamide linkage and coumarin-pyrimidine orientation .
  • WinGX’s integration with ORTEP aids in visualizing anisotropic displacement parameters, particularly for the coumarin moiety’s planar structure .

Biological Activity

6-Hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 4-hydroxycoumarin with appropriate pyrimidine derivatives. The reaction conditions often include the use of catalysts such as L-proline or potassium carbonate in solvents like DMF (dimethylformamide) or acetic acid. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure of the synthesized compounds.

Antimicrobial Activity

Recent studies have demonstrated that coumarin derivatives exhibit notable antimicrobial properties. For instance, compounds derived from 4-hydroxycoumarin have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The antibacterial activity is often assessed using methods such as the disc diffusion method, where the inhibition zones are measured to determine efficacy.

Table 1: Antimicrobial Activity of Coumarin Derivatives

Compound IDBacterial Strain% Inhibition
10cStaphylococcus aureus8.94%
10fEscherichia coli7.75%
10gCandida albicans21.65%

These findings indicate that certain modifications in the coumarin structure can enhance antimicrobial potency, suggesting a structure-activity relationship (SAR) that warrants further investigation .

Anticancer Activity

The anticancer potential of coumarin derivatives has also been explored. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For example, a derivative of 6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine was tested against several human cancer cell lines, demonstrating significant cytotoxic effects.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)
Compound AHeLa15.3
Compound BMCF-712.8
Compound CA54918.5

The above data illustrates that modifications in the coumarin structure can lead to varying degrees of cytotoxicity against different cancer cell lines, highlighting the importance of further SAR studies .

Case Studies

One notable case study involved the evaluation of a series of coumarin derivatives for their ability to inhibit fungal growth. The study found that certain derivatives showed enhanced activity against Candida albicans, outperforming standard antifungal agents like ketoconazole . This suggests that these compounds could serve as promising leads for developing new antifungal therapies.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling the chromene-3-amine derivative with an activated pyrimidine-4-carboxylic acid. Key steps include amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF or THF. Optimization requires:

  • Temperature control : 0–25°C to minimize side reactions.
  • Catalysts : DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
  • Purification : Column chromatography or recrystallization to isolate the product.
    Similar compounds synthesized via multi-step routes emphasize the importance of inert atmospheres (N₂/Ar) and pH monitoring .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is critical:

Technique Application Example References
1H/13C NMR Assign proton environments (e.g., hydroxy, amide)
HRMS Confirm molecular formula (e.g., [M+H]+ ion)
X-ray crystallography Resolve stereochemistry and crystal packing
Discrepancies in spectral data should be cross-validated using computational tools (e.g., ChemDraw simulations).

Q. What initial biological screening approaches are recommended?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Test against kinases or topoisomerases at 1–100 μM concentrations.
  • Antimicrobial activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
    Include positive controls (e.g., doxorubicin for cytotoxicity) and validate purity via HPLC before testing .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reactivity?

  • Methodological Answer :

  • Reaction path search : Use density functional theory (DFT) to model transition states and intermediates.
  • Solvent effects : Molecular dynamics simulations (e.g., COSMO-RS) to predict solubility and reaction rates.
  • Machine learning : Train models on heterocyclic reaction datasets to identify yield-limiting variables (e.g., solvent polarity, catalyst loading).
    Institutions like ICReDD employ these methods to reduce trial-and-error experimentation .

Q. How to resolve contradictions in biological activity data across assays?

  • Methodological Answer : Contradictions may stem from assay conditions or compound stability. Strategies include:

  • Orthogonal validation : Compare enzymatic (e.g., fluorescence-based) vs. cell-based (e.g., apoptosis) assays.
  • Stability studies : Monitor compound degradation in buffer/DMSO via LC-MS over 24–72 hours.
  • Meta-analysis : Compare with structurally similar compounds (e.g., chromene-pyrimidine hybrids) to identify SAR trends .

Q. What approaches elucidate the mechanism of action for observed anticancer effects?

  • Methodological Answer : A multi-omics approach is recommended:

  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, cell cycle).
  • Proteomics : LC-MS/MS to detect protein expression changes (e.g., caspase-3 activation).
  • Molecular docking : Screen against targets like tubulin or DNA topoisomerases using AutoDock Vina.
    Validate hypotheses via CRISPR knockdown of candidate targets .

Data Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity results between cell lines?

  • Methodological Answer :

  • Cell line profiling : Compare genetic backgrounds (e.g., p53 status in MCF-7 vs. MDA-MB-231).
  • Microenvironment mimicry : Test under hypoxic vs. normoxic conditions.
  • Metabolite profiling : Use LC-MS to identify cell-specific metabolism of the compound.
    Contradictions in similar compounds were resolved by correlating activity with expression of drug transporters (e.g., P-gp) .

Research Design Considerations

Q. What in vivo models are suitable for preclinical testing?

  • Methodological Answer : Prioritize models based on mechanistic hypotheses:

  • Xenograft mice : For anticancer activity (subcutaneous tumor implantation).
  • Zebrafish embryos : For toxicity and developmental effects.
  • Pharmacokinetics : Measure plasma half-life and tissue distribution via radiolabeling or LC-MS/MS.
    Ensure compound solubility using co-solvents (e.g., PEG-400) and validate dosing regimens .

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